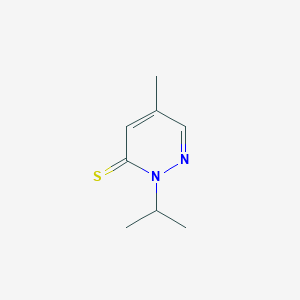

5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione

Beschreibung

Eigenschaften

Molekularformel |

C8H12N2S |

|---|---|

Molekulargewicht |

168.26 g/mol |

IUPAC-Name |

5-methyl-2-propan-2-ylpyridazine-3-thione |

InChI |

InChI=1S/C8H12N2S/c1-6(2)10-8(11)4-7(3)5-9-10/h4-6H,1-3H3 |

InChI-Schlüssel |

YDUGZHVSOZEYEU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=S)N(N=C1)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are a cornerstone in heterocyclic synthesis, allowing the assembly of complex molecules in a single step. These reactions typically involve aldehydes, hydrazines, and isothiocyanates or thioureas, facilitating the formation of dihydropyridazine derivatives.

Gong et al. (2019) reported the use of β-cyclodextrin-propyl sulfonic acid as a catalyst in solvent-free conditions to synthesize dihydropyrimidinones, which share structural similarities with dihydropyridazines, emphasizing the versatility of MCRs in heterocyclic synthesis.

Saher et al. (2016) demonstrated the synthesis of 3,4-dihydropyrimidones using polyoxometalate catalysts, which could be adapted for pyridazine derivatives by modifying the aldehyde and amine components.

Thionation of Pyridone Precursors

Thionation is a critical step in converting pyridone intermediates into their corresponding thiones. Lawesson’s reagent and phosphorus pentasulfide (P4S10) are commonly employed reagents for this transformation.

The synthesis of pyridine and quinoline thiones using Lawesson’s reagent involves initial formation of heterocyclic precursors, followed by thionation to introduce the sulfur atom at the desired position.

The general procedure involves heating the pyridone derivative with Lawesson’s reagent in an inert solvent such as toluene or THF under reflux conditions, typically yielding the corresponding thione with high efficiency (yields often >80%).

Cross-Coupling and Demethylation Techniques

Cross-coupling reactions, especially palladium-catalyzed Suzuki or Stille couplings, are used to introduce aryl groups or other substituents at specific positions on the pyridazine ring.

- Demethylation of methylated pyridines or pyridazines can be achieved using acid catalysis (e.g., PTSA) or Lewis acids, as demonstrated in the synthesis of 2-methoxypyridines, which are then converted into thiones.

Specific Preparation Methodology for this compound

Based on the synthesis pathways outlined in recent literature, a plausible route for preparing This compound involves the following steps:

Step 1: Synthesis of the Pyridazine Core

Starting materials: 2,5-dimethylpyridazine or suitable precursors such as 2,5-dimethylpyridazine derivatives.

Method: Condensation of hydrazine derivatives with suitable diketones or ketoesters under reflux in ethanol or acetic acid, forming the dihydropyridazine ring system.

Step 2: Introduction of the Propan-2-yl Group

- Method: Alkylation at the appropriate nitrogen or carbon position using isopropyl halides (e.g., isopropyl bromide) under basic conditions, such as potassium carbonate in acetonitrile, to afford the propan-2-yl substituent.

Step 3: Thionation to Form the Thione

Reagent: Lawesson’s reagent (or P4S10).

Conditions: Reflux in an inert solvent like toluene or THF, typically for 4–8 hours.

Outcome: Conversion of the pyridazine-3-one to the corresponding thione, with high yields (>80%).

Example Reaction Scheme

Step 1:

2,5-Dimethylpyridazine + Hydrazine → Dihydropyridazine intermediate

Step 2:

Dihydropyridazine + Isopropyl halide → 2-(propan-2-yl)-substituted intermediate

Step 3:

Intermediate + Lawesson’s reagent → this compound

Data Tables Summarizing Preparation Conditions

Notes on Optimization and Variations

The choice of solvent and temperature significantly influences the yield and purity of the final thione.

Catalytic systems such as Lewis acids or organic bases can enhance reaction rates.

Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.

Substitution: Electrophilic substitution reactions can occur at the methyl or isopropyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione involves its interaction with specific molecular targets and pathways. The thione group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione and related heterocyclic compounds:

Key Observations:

Heterocyclic Core Differences :

- Dihydropyridazine vs. Triazole/Thiadiazole : The six-membered dihydropyridazine core (two nitrogens) offers distinct electronic properties compared to five-membered triazoles (three nitrogens) or thiadiazoles (two nitrogens + sulfur). For example, dihydropyridazines may exhibit greater conformational flexibility, influencing binding interactions in biological systems.

Functional Group Impact: Thione vs. Ketone: The thione group in the target compound enhances nucleophilicity and metal-binding capacity compared to the ketone in the dihydropyridazinone analog . This could make the thione derivative more suitable for catalytic or therapeutic applications.

Substituent Effects: Electron-Donating vs. In contrast, the chloro and trifluoromethyl groups in the dihydropyridazinone derivative () are electron-withdrawing, which may increase electrophilicity and reactivity .

Biological Activity: Thione-containing compounds (e.g., triazole-thiones in ) are frequently associated with antimicrobial and antifungal activities due to their ability to disrupt enzyme function or metal homeostasis .

Biologische Aktivität

5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazine-3-thione (CAS Number: 2060043-17-4) is a compound of increasing interest due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired thione derivative. Specific methods may vary, but the incorporation of sulfur into the dihydropyridazine framework is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various thiophene and thiazole derivatives, which share structural similarities with this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.

-

Mechanism of Action :

- The compound is believed to inhibit tubulin polymerization via binding at the colchicine site, leading to aberrant mitotic spindle formation and subsequent cell cycle arrest .

- In vitro studies demonstrated that compounds with similar structures showed IC₅₀ values ranging from 1.71 µM to over 100 µM against various cancer cell lines, indicating significant antiproliferative activity .

-

Case Studies :

- A study involving a series of dihydropyridine derivatives reported that modifications to the structure significantly influenced their anticancer activity. For instance, compounds with specific substituents showed enhanced selectivity against melanoma cells (A375) compared to standard treatments .

- Another study found that certain dihydropyridine analogs exhibited IC₅₀ values as low as 0.49 µM against h-TNAP enzyme, indicating potent inhibitory effects that could translate into anticancer efficacy .

Cytotoxicity and Apoptosis Induction

The compound's ability to induce apoptosis has been substantiated through various assays:

- MTT Assay : Evaluated cytotoxicity against HeLa and MCF-7 cell lines, showing significant cell death at low concentrations.

- Cell Cycle Analysis : Demonstrated that treatment with the compound led to an accumulation of cells in the G₂/M phase and decreased cells in the G₀/G₁ phase, indicative of cell cycle arrest .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.